DIMETHYL 5-({[4-(ETHOXYCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Overview
Description
Dimethyl 5-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonothioyl}amino)isophthalate is a complex organic compound with a molecular formula of C26H29N3O7. This compound is characterized by its unique structure, which includes an isophthalate core substituted with a piperazinyl group and an ethoxycarbonyl moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[4-(ETHOXYCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isophthalate Core: The isophthalate core is synthesized through the esterification of isophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction. This involves reacting the isophthalate ester with 1-(ethoxycarbonyl)-4-piperazine in the presence of a base such as sodium hydride.
Formation of the Carbonothioyl Linkage: The final step involves the formation of the carbonothioyl linkage by reacting the intermediate product with carbon disulfide and a suitable amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonothioyl}amino)isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[4-(ETHOXYCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-iodoisophthalate
- Dimethyl 5-ethynylisophthalate
- Dimethyl 5-({6-[4-(ethoxycarbonyl)piperazin-1-yl]-5-nitropyrimidin-4-yl}amino)isophthalate
Uniqueness
Dimethyl 5-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonothioyl}amino)isophthalate is unique due to its specific substitution pattern and the presence of the carbonothioyl linkage. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
dimethyl 5-[(4-ethoxycarbonylpiperazine-1-carbothioyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-4-27-18(24)21-7-5-20(6-8-21)17(28)19-14-10-12(15(22)25-2)9-13(11-14)16(23)26-3/h9-11H,4-8H2,1-3H3,(H,19,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKVTNTPDHCMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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